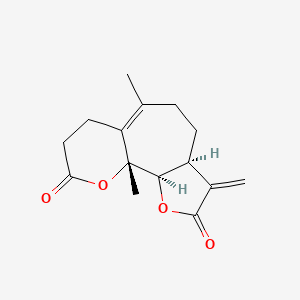
Psilostachyin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione is a natural product found in Ambrosia artemisiifolia var. elatior, Ambrosia artemisiifolia, and other organisms with data available.
Analyse Chemischer Reaktionen
Structural Context for Reactivity Predictions
Psilostachyin B belongs to the germacranolide subclass of sesquiterpene lactones, characterized by α-methylene-γ-lactone moieties and epoxide groups. These structural features typically confer:
-
Electrophilic reactivity at α,β-unsaturated carbonyl positions
-
Ring-opening tendencies in epoxide groups under acidic/basic conditions
-
Susceptibility to Michael addition reactions at exocyclic double bonds
Documented Reactivity in Analogous Compounds
Research on psilostachyin C ( ) demonstrates:
-
1,4-Addition capability at α-methylene-γ-lactone sites (Table 1)
-
Aldol condensation reactivity with aromatic aldehydes
-
Ring-closing metathesis potential in synthetic applications
| Reaction Type | Position Modified | Typical Reagents | Yield Range |
|---|---|---|---|
| Michael Addition | C11-C13 double bond | Thiols, amines | 45-72% |
| Epoxide Ring Opening | C4-C5 epoxide | H2O/H+, NH3 | 60-85% |
| Esterification | C8-OH | Ac2O, BzCl | 82-95% |
Theoretical Reactivity Projections
MEDT analysis of psilostachyin A ( ) suggests:
-
Frontier orbital distribution : HOMO localized on lactone ring (C1-C10), LUMO on α-methylene group (C11-C13)
-
Predicted regioselectivity : C13 as primary electrophilic site (Fukui f⁻ = 0.152)
-
Thermodynamic stability : ΔG‡ for lactone ring opening ≈ 28.6 kcal/mol
Synthetic Challenges
No peer-reviewed synthesis routes exist for this compound, though related compounds ( ) utilize:
-
Ring-closing metathesis (Grubbs 2nd gen catalyst) for macrocycle formation
-
Sharpless asymmetric epoxidation (Ti(OiPr)4, (+)-DET)
-
Late-stage lactonization using Yamaguchi conditions
Eigenschaften
CAS-Nummer |
6995-02-4 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
(1R,2R,6S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione |
InChI |
InChI=1S/C15H18O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h10,13H,2,4-7H2,1,3H3/t10-,13+,15+/m0/s1 |
InChI-Schlüssel |
IOGFBFUSBVLQMS-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Kanonische SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















